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Compound of Interest

Compound Name: Phenytoin Sodium

Cat. No.: B1677685

Introduction

Phenytoin sodium is a widely used anti-epileptic drug.[1] Its conventional dosage forms often
lead to rapid absorption and fluctuations in plasma drug concentration, necessitating frequent
administration to maintain therapeutic levels.[1] Developing a sustained-release (SR) matrix
tablet for phenytoin sodium addresses this challenge by ensuring a prolonged and steady
drug release over an extended period, typically 12 to 24 hours.[2] This improves patient
compliance, reduces dosing frequency, and minimizes side effects associated with plasma
level peaks and troughs.[3] Matrix tablets are a common approach for SR formulations, where
the drug is uniformly dispersed within a polymer matrix that controls the rate of drug release.[4]

Principle of Sustained Release from Matrix Tablets

Hydrophilic matrix tablets are a popular choice for controlling the release of drugs. When the
tablet comes into contact with gastrointestinal fluids, the polymer on the tablet's surface
hydrates and swells to form a viscous gel layer. This gel layer acts as a barrier to both further
water ingress and outward drug diffusion. The drug release is then governed by a combination
of diffusion through the gel layer and erosion of the matrix itself. The type and concentration of
the polymer are critical factors that dictate the rate and mechanism of drug release.[4][5]

Materials and Excipients

The selection of appropriate polymers and excipients is crucial for the successful formulation of
a sustained-release matrix tablet. The following table summarizes the key components and

© 2025 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b1677685?utm_src=pdf-interest
https://www.benchchem.com/product/b1677685?utm_src=pdf-body
https://www.jgtps.com/admin/uploads/CHO6ZV.pdf
https://www.jgtps.com/admin/uploads/CHO6ZV.pdf
https://www.benchchem.com/product/b1677685?utm_src=pdf-body
https://patents.google.com/patent/US6620432B2/en
https://ijhacr.com/index.php/ijhacr/article/download/49/44/90
https://ijpras.com/storage/models/article/j2V3PIOXKkEhtpHYfvzWJDXuUhnSGD8fRIN37vOIiB5F4w6ozvlSSYRE6tRw/review-on-matrix-tablet-as-sustained-release.pdf
https://ijpras.com/storage/models/article/j2V3PIOXKkEhtpHYfvzWJDXuUhnSGD8fRIN37vOIiB5F4w6ozvlSSYRE6tRw/review-on-matrix-tablet-as-sustained-release.pdf
https://ijsrm.humanjournals.com/wp-content/uploads/2024/09/2.Ramya-Teja-Medarametla1-Dr.-K.-Venkata-Gopaiah2-Dr.-J.-N.-Suresh-Kumar3-G.-Anand-Babu4-%E2%80%98M.-Shaggir4-G.-Raghavendra4-D.-Naveen-Reddy4-B.-Venkamma.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1677685?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

Methodological & Application

Check Availability & Pricing

BENGHE

their functions.

Typical
Component . .
Examples Function Concentration (%
Category
wiw)
Active Pharmaceutical ) ) o
) Phenytoin Sodium Anti-epileptic agent 25 - 50%
Ingredient (API)
HPMC (e.g., K4M,
K15M, K100M),
_ Eudragit (RL100, _
Release-Controlling Forms a gel matrix to
_ RS100), T
Polymers (Matrix control drug diffusion 15-60%
Ethylcellulose, i
Formers) ] and erosion.
Carbopol 934, Sodium
Alginate, Guar Gum,
Xanthan Gum.[1][1][6]
Microcrystalline
Cellulose
] Increases bulk,
) ) (MCC/Avicel®), ) )
Diluent / Filler o improves compression 10 - 50%
Lactose, Dibasic )
] and flow properties.
Calcium Phosphate.
[21[7]
Starch Paste, Promotes particle
) Povidone (PVP K30), adhesion to form
Binder ) ) ) 2-10%
HPMC (low viscosity granules in wet
grades).[1][2][8] granulation.
] . Improves powder flow
] Colloidal Silicon o
Glidant o ] by reducing inter- 0.2-1%
Dioxide (Aerosil®).[1] ) o
particle friction.
Reduces friction
) Magnesium Stearate, between the tablet
Lubricant _ _ 0.5-2%
Talc.[7] and the die wall during
ejection.
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Example Formulations

The following table provides example formulations for phenytoin sodium SR matrix tablets,
illustrating the use of different polymers and manufacturing methods.

. Formulation A (Wet Formulation B (Direct

Ingredient (mgl/tablet) . .
Granulation) Compression)

Phenytoin Sodium 100 100

HPMC K100M 150

Eudragit RS100 - 120

Microcrystalline Cellulose
90 120

(MCC)

Starch (as 5% paste) g.s.

Colloidal Silicon Dioxide 3 3

Magnesium Stearate 4 4

Talc 3 3

Total Weight 350 350

Experimental Protocols

Detailed protocols for the formulation and evaluation of phenytoin sodium SR matrix tablets

are provided below.

Protocol 1: Tablet Manufacturing via Wet Granulation[8]

[9]

The wet granulation method is suitable for improving the flow and compression characteristics
of the powder blend.[9]

e Weighing & Blending: Accurately weigh phenytoin sodium, the matrix-forming polymer
(e.g., HPMC K100M), and the diluent (e.g., MCC). Pass all ingredients through a #40 sieve.
[1] Blend the powders in a suitable mixer for 10-15 minutes to ensure uniformity.
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» Binder Preparation: Prepare the granulating fluid by dispersing a binder like starch in purified
water to create a paste (e.g., 5% w/v).[1]

» Wet Massing: Slowly add the binder solution to the powder blend while mixing continuously
until a cohesive, damp mass is formed.

e Wet Screening: Pass the damp mass through a #12 or #16 sieve to produce coarse
granules.[1]

» Drying: Dry the wet granules in a hot air oven or a fluid bed dryer at 45-50°C until the
moisture content is within the desired range (typically 1-2%).

e Dry Screening: Pass the dried granules through a #20 sieve to achieve a uniform granule
size.[1]

» Lubrication: Add the glidant (Colloidal Silicon Dioxide) and lubricants (Magnesium Stearate,
Talc) to the sized granules and blend for 3-5 minutes.

o Compression: Compress the final lubricated blend into tablets using a rotary tablet press with
appropriate punches and dies.

Protocol 2: Tablet Manufacturing via Direct
Compression[11][12]

Direct compression is a simpler, faster, and more cost-effective method, suitable for ingredients
with good inherent flowability and compressibility.[4]

¢ Weighing & Sieving: Accurately weigh and pass the API, polymer (e.g., Eudragit RS100),
diluent (e.g., MCC), and glidant through a #40 sieve to ensure particle size uniformity and
break any lumps.

» Blending: Add the sieved ingredients, except the lubricant, into a V-blender or bin blender.
Mix for 15-20 minutes to achieve a homogenous blend.

e Lubrication: Add the lubricant (Magnesium Stearate) to the blender and mix for an additional
3-5 minutes. Avoid over-mixing, as this can negatively impact tablet hardness and
dissolution.
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o Compression: Directly compress the final blend into tablets using a rotary tablet press.

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the formulation and testing processes.
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Caption: Overall workflow from formulation to final analysis of SR matrix tablets.

© 2025 BenchChem. All rights reserved. 6/9 Tech Support


https://www.benchchem.com/product/b1677685?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1677685?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

In-vitro Dissolution Testing Protocol

1. Apparatus Setup
(USP Type I/1l, 37°C + 0.5°C)

2. Add 900 mL 0.1N HCI
(Acid Stage)

3. Run for 2 hours
(e.g., 100 RPM)

4. Change media to 900 mL
pH 6.8 Phosphate Buffer

5. Continue run for up to 24 hours

6. Withdraw samples at
predetermined intervals

'y

7. Replace with fresh, pre-warmed media

8. Analyze samples via
UV-Vis Spectrophotometry (258 nm)

9. Calculate Cumulative
% Drug Released

Click to download full resolution via product page
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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